2,4-Dimethyloctanoic acid

Description

Significance within Lipid Chemistry and Natural Products Research

Branched-chain fatty acids are aliphatic carboxylic acids distinguished by one or more methyl groups along their carbon backbone. This structural feature imparts unique physical and chemical properties compared to their linear counterparts. A key role of BCFAs is the modulation of cell membrane fluidity. The methyl branches disrupt the tight packing of fatty acid chains, which lowers the melting point and increases the fluidity of the membrane. This is particularly important for organisms such as bacteria, where BCFAs are major components of the membrane lipids, helping to maintain membrane function in varying environmental conditions.

In the realm of natural products, BCFAs are significant components of various animal and microbial lipids. They are notably abundant in the fat of ruminant animals like cattle and sheep, where they are produced by the gut microbiota and contribute to the characteristic flavor and aroma of meat and dairy products. Furthermore, BCFAs are prominent in the secretions of the uropygial gland (preen gland) of birds. This gland produces a complex waxy substance that birds spread on their feathers for waterproofing, maintenance, and potentially antimicrobial defense. The composition of these waxes is rich in a diverse array of mono-, di-, and polymethyl-branched fatty acids, making the uropygial gland a key subject in the study of BCFA biosynthesis and function. Research has also begun to explore the potential biological activities of BCFAs, including their role in the neonatal gut and their effects on various cell types.

Historical Context of Academic Research on 2,4-Dimethyloctanoic Acid

The specific academic history of this compound is not detailed in widely accessible scientific literature, and a definitive first report of its isolation or synthesis is elusive. However, its study is intrinsically linked to the broader investigation of polymethyl-branched fatty acids from natural sources, which began with the analysis of lipids from bacteria and avian uropygial glands.

Early 20th-century chemical analyses of the oily secretion from bird uropygial glands identified it as a complex mixture of fats and fatty acids unm.edu. However, the analytical techniques of the era were insufficient to separate and identify specific branched isomers. It was not until the advent of gas-liquid chromatography and mass spectrometry (GC-MS) in the mid-20th century that researchers could begin to unravel the intricate composition of these secretions.

Studies from the 1970s were pivotal, revealing that the uropygial gland waxes of many bird species, particularly those in the orders Anseriformes (ducks, geese) and Falconiformes (birds of prey), were composed of esters of long-chain alcohols and a variety of polymethyl-branched fatty acids nih.govnih.gov. Research on birds of prey specifically identified that their uropygial gland lipids contained mainly dimethyl-branched fatty acids, with one methyl group consistently found at the C-2 position and another located near the end of the carbon chain nih.gov. The biosynthesis of these complex BCFAs in the uropygial gland was found to involve the fatty acid synthase enzyme utilizing methylmalonyl-CoA as a building block in place of malonyl-CoA, leading to the incorporation of methyl branches nih.gov. While these studies identified various dimethyl-branched acids, the specific identification of this compound within this complex natural mixture is not prominently documented in foundational papers.

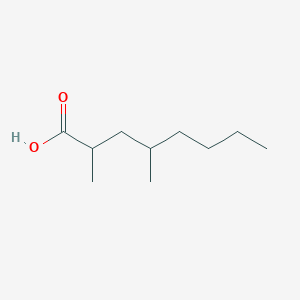

Structure

2D Structure

3D Structure

Properties

CAS No. |

7414-45-1 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,4-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-8(2)7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

BBRLCIVWEAHSPK-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(C)C(=O)O |

Canonical SMILES |

CCCCC(C)CC(C)C(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties

2,4-Dimethyloctanoic acid is a saturated fatty acid with a ten-carbon backbone, featuring two methyl group branches at positions 2 and 4. Its structure contains two chiral centers, meaning it can exist as a mixture of four stereoisomers. The properties of this compound are largely defined by its branched structure.

Table 1: of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | PubChem nih.gov |

| Molecular Weight | 172.26 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 7414-45-1 | PubChem nih.gov |

| Boiling Point | 263.0 °C (Predicted) | ChemSpider |

| Density | 0.905 g/cm³ (Predicted) | ChemSpider |

| pKa | 4.82 (Predicted) | ChemSpider |

Table of Compounds

Total Synthesis Approaches

The construction of 2,4-dimethyloctanoic acid, particularly with defined stereochemistry, has been achieved through several elegant total synthesis approaches. These methods often serve as crucial steps in the assembly of larger, biologically active molecules.

Asymmetric Synthesis Pathways

The asymmetric synthesis of this compound is paramount for obtaining enantiomerically pure forms required for the synthesis of natural products. One notable application is in the synthesis of Microcolin B, a potent immunosuppressant. purdue.eduresearchgate.netacs.org A key strategy involves a methyl-directed asymmetric hydrogenation of a lactone intermediate using a rhodium on alumina (B75360) catalyst to establish the desired (R,R)-stereochemistry of the this compound fragment. purdue.eduresearchgate.netacs.org

Another approach to access isomers of the aliphatic side chain of Microcolin B, which includes this compound, utilizes an asymmetric alkylation method. derpharmachemica.com This highlights the versatility of asymmetric alkylation in controlling the stereocenters of such branched-chain carboxylic acids.

The synthesis of analogs and related structures has also been explored through various asymmetric techniques. For instance, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of homophymine A, employed Evans' asymmetric alkylation as a key step to set the stereochemistry. nih.gov

| Method | Key Transformation | Application | Reference(s) |

| Methyl-directed Asymmetric Hydrogenation | Hydrogenation of a lactone intermediate | Synthesis of (R,R)-2,4-dimethyloctanoic acid for Microcolin B | purdue.eduresearchgate.netacs.org |

| Asymmetric Alkylation | Introduction of alkyl groups with stereocontrol | Synthesis of isomers of the aliphatic side chain of Microcolin B | derpharmachemica.com |

| Evans' Asymmetric Alkylation | Stereocontrolled alkylation of a chiral auxiliary | Synthesis of an amino acid analog for homophymine A | nih.gov |

Diastereoselective Synthesis Techniques

Diastereoselective synthesis provides another powerful avenue for controlling the relative stereochemistry of the two chiral centers in this compound and its analogs. In the context of synthesizing the crocacin (B1247475) family of natural products, diastereoselective methods have been pivotal. researchgate.net One such strategy involves an asymmetric transfer hydrogenation employing dynamic kinetic resolution (DKR) to achieve high diastereoselectivity. researchgate.net

Furthermore, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid was successfully achieved through a highly diastereoselective route. nih.gov This synthesis utilized an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester as a crucial step to establish the desired stereochemical configuration. nih.gov

| Technique | Key Reaction | Target/Analog | Reference(s) |

| Asymmetric Transfer Hydrogenation-DKR | Dynamic kinetic resolution of an intermediate | Advanced intermediate of the crocacin family | researchgate.net |

| Anti-selective Asymmetric Hydrogenation | Hydrogenation of a chiral α-amino-β-keto ester | (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid | nih.gov |

Methyl-Directed Asymmetric Hydrogenation Strategies

A prominent and effective strategy for establishing the stereocenters in this compound involves methyl-directed asymmetric hydrogenation. researchgate.netacs.org This method was instrumental in the total synthesis of Microcolin B, where the (R,R)-2,4-dimethyloctanoic acid fragment was a key component. purdue.eduresearchgate.netacs.org The hydrogenation of a specific lactone precursor, guided by a methyl group, using a rhodium on alumina catalyst, afforded the desired stereoisomer with high selectivity. purdue.eduresearchgate.netacs.org This approach underscores the power of substrate-controlled stereoselection in complex molecule synthesis.

Precursor Chemistry and Fragment Coupling in Organic Synthesis

The synthesis of this compound often relies on the strategic use of specific precursor molecules and efficient fragment coupling reactions. In the total synthesis of Microcolin B, the fully elaborated (R,R)-2,4-dimethyloctanoic acid fragment was coupled with the N-terminus of a tripeptide. researchgate.netacs.org This coupling reaction is a critical step in assembling the final natural product.

The choice of precursors is crucial for the successful synthesis of branched-chain carboxylic acids. For instance, the synthesis of 2,5-dimethylheptanoic acid can involve the alkylation of a suitable precursor. Similarly, the synthesis of this compound would necessitate precursors that allow for the introduction of methyl groups at the C2 and C4 positions.

Catalytic Transformations in the Synthesis of this compound and Analogs

Catalytic transformations are at the heart of many modern synthetic strategies for constructing complex molecules like this compound and its analogs. Asymmetric hydrogenation, a key catalytic method, has been extensively used. For example, the synthesis of the (R,R)-2,4-dimethyloctanoic acid fragment for Microcolin B utilized a rhodium on alumina catalyst. purdue.eduacs.org

The broader field of catalytic asymmetric synthesis offers a plethora of options. frontiersin.org Transition metals like rhodium, ruthenium, and iridium, paired with chiral ligands, are powerful tools for enantioselective hydrogenations. ajchem-b.comuclm.es For instance, BINAP-Ru(II) dicarboxylate complexes are effective for the asymmetric hydrogenation of various functionalized olefins. nobelprize.org These catalytic systems provide access to chiral building blocks that can be precursors to or analogs of this compound.

Titanium-based catalysts also present an alternative for various organic transformations, including those relevant to fine chemical synthesis. rsc.org While not specifically detailed for this compound in the provided context, their utility in hydrofunctionalization reactions suggests potential applicability. rsc.org

| Catalyst Type | Transformation | Example Application | Reference(s) |

| Rhodium on Alumina | Asymmetric Hydrogenation | Synthesis of (R,R)-2,4-dimethyloctanoic acid | purdue.eduacs.org |

| BINAP-Ru(II) Dicarboxylates | Asymmetric Hydrogenation of Olefins | General synthesis of chiral compounds | nobelprize.org |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Synthesis of chiral drugs and intermediates | ajchem-b.com |

| Titanium-based Catalysts | Hydrofunctionalization Reactions | Fine chemical synthesis | rsc.org |

Derivatization Strategies for Synthetic Intermediates

The derivatization of synthetic intermediates is a common and necessary strategy in multi-step syntheses, including those leading to this compound. These transformations are often required to introduce specific functional groups, protect reactive sites, or facilitate subsequent reactions.

One common derivatization is the conversion of a carboxylic acid to a more reactive species to enable coupling reactions. For instance, in the synthesis of Microcolin B, the this compound fragment was likely activated before being coupled to a peptide chain. researchgate.netacs.org

Another important derivatization is esterification. Carboxylic acids like 3,6-dimethyloctanoic acid can be converted to their corresponding esters by reacting with an alcohol under acidic conditions. This is a fundamental transformation that can be applied to intermediates in the synthesis of this compound for purification or as a protecting group strategy.

Furthermore, carboxylic acids can be transformed into acyl halides, which are highly reactive intermediates useful for forming amides and esters. This type of derivatization would be valuable for creating analogs of this compound with different functional groups at the carboxyl position.

Stereoisomeric Forms and Absolute Configuration Elucidation

Due to the two chiral centers at carbons C2 and C4, this compound can exist in four possible stereoisomeric forms. These are two pairs of enantiomers: (2R,4R) and (2S,4S), and (2R,4S) and (2S,4R). These stereoisomers are diastereomers of each other.

The four hypothetical stereoisomers of this compound are:

(2R,4R)-2,4-Dimethyloctanoic acid

(2S,4S)-2,4-Dimethyloctanoic acid

(2R,4S)-2,4-Dimethyloctanoic acid

(2S,4R)-2,4-Dimethyloctanoic acid

| Stereoisomer | Relationship |

|---|---|

| (2R,4R)-2,4-Dimethyloctanoic acid | Enantiomers |

| (2S,4S)-2,4-Dimethyloctanoic acid | |

| (2R,4S)-2,4-Dimethyloctanoic acid | Enantiomers |

| (2S,4R)-2,4-Dimethyloctanoic acid | |

| (2R,4R) and (2R,4S) | Diastereomers |

The absolute configuration of naturally occurring this compound has been a subject of detailed investigation, particularly in the context of complex natural products. For instance, the (2R,4R)-isomer has been identified as a component of the scent gland secretions of certain harvestmen species of the genus Nelima. In a 2022 study, researchers utilized a combination of gas chromatography-mass spectrometry (GC-MS), NMR spectroscopy, stereoselective synthesis, and chiral chromatography to determine the absolute configuration of this compound in the secretions of Nelima sempronii. By comparing the natural extract to synthetically prepared reference standards of three stereoisomers (RR, SS, and RS), they unequivocally identified the natural compound as (2R,4R)-2,4-dimethylhexanoic acid (a closely related compound, though the principles of analysis are the same). This stereoselective production in the organism suggests a specific biological function, potentially in chemical communication.

The synthesis of all four stereoisomers of this compound was also undertaken as part of the total asymmetric synthesis of microcolin A and B, potent immunosuppressants isolated from the marine cyanobacterium Lyngbya majuscula. This work was essential for comparing the NMR data and optical rotation of the synthetic isomers with the degradation products of the natural compounds, ultimately confirming the stereochemistry of the fatty acid moiety within these complex molecules.

Stereocontrol in Synthetic Pathways

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Various stereoselective synthetic strategies have been developed to achieve this, often employing chiral auxiliaries to direct the stereochemical outcome of key reactions.

One of the most cited methods for the stereoselective synthesis of this compound derivatives relies on the use of a chiral auxiliary, such as (+)-pseudoephedrine. chiraltech.com This method, developed by Myers and co-workers, involves the alkylation of a pseudoephedrine amide enolate. For example, to synthesize (2R,4S)-2,4-dimethylhexanoic acid, propionic anhydride (B1165640) is reacted with (+)-pseudoephedrine as the chiral auxiliary, followed by a stereoselective alkylation using (S)-1-iodo-2-methylbutane. pharmtech.com The chiral auxiliary guides the incoming alkyl group to a specific face of the enolate, thereby establishing the desired stereochemistry at both the C2 and C4 positions. Subsequent mild hydrolysis of the resulting amide removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. pharmtech.com It is crucial to use mild hydrolysis conditions to prevent epimerization at the C2 position; strong acidic conditions can lead to a racemic mixture at this center. pharmtech.com

| Target Stereoisomer | Key Reagents | Key Features |

|---|---|---|

| (2R,4S)-2,4-Dimethylhexanoic acid | (+)-Pseudoephedrine (chiral auxiliary), (S)-1-iodo-2-methylbutane | Auxiliary-guided stereoselective alkylation. Mild hydrolysis is critical to preserve stereochemistry. pharmtech.com |

| Mixture of (2R,4S) and (2R,4R) | (+)-Pseudoephedrine, (±)-1-iodo-2-methylbutane | Use of a racemic alkylating agent leads to a diastereomeric mixture. pharmtech.com |

Another powerful strategy for introducing stereocenters is the Evans' asymmetric aldol (B89426) reaction. This method utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of aldol additions. advanceseng.com For the synthesis of related α,α-dimethyl-β-hydroxy carbonyl structures, an acylated Evans' chiral auxiliary can be reacted with an aldehyde in the presence of a Lewis acid to form and stabilize the tertiary enolate, leading to a highly diastereoselective aldol product. advanceseng.com Although not a direct synthesis of this compound, this methodology is fundamental for constructing the chiral centers found in this and similar branched-chain fatty acids.

Furthermore, asymmetric hydrogenation using chiral catalysts is another important technique. For instance, iridium complexes with chiral phosphine (B1218219) ligands like BINAP have been used for the dynamic kinetic resolution of α-amino-β-keto esters, yielding anti-β-hydroxy-α-amino acid esters with high diastereoselectivity and enantioselectivity. nih.gov Such methods are instrumental in creating the C2-C3 stereochemical relationship found in various natural products and could be adapted for the synthesis of precursors to this compound.

Chiral Resolution Techniques for this compound Isomers

When a synthesis results in a racemic or diastereomeric mixture of this compound isomers, chiral resolution techniques can be employed to separate the desired stereoisomer. These methods are essential for obtaining enantiomerically pure compounds from mixtures.

A classical and widely used method for the resolution of racemic carboxylic acids is diastereomeric salt formation . advanceseng.comwikipedia.orglibretexts.orgardena.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). wikipedia.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.orgardena.com Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org While specific examples for this compound are not extensively documented in readily available literature, this method remains a primary strategy for the resolution of chiral carboxylic acids.

Enzymatic resolution is another powerful technique that leverages the high stereoselectivity of enzymes, particularly lipases. nih.gov In a process known as kinetic resolution, a lipase (B570770) can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other. For example, lipase-catalyzed esterification of a racemic carboxylic acid with an alcohol will preferentially produce the ester of one enantiomer, leaving the other enantiomer as the unreacted acid. These two compounds can then be separated. Lipases such as Candida rugosa lipase (CRL) have been successfully used for the kinetic resolution of other dimethyl-branched alkanoic acids, demonstrating high enantioselectivity. diva-portal.org This suggests that enzymatic resolution is a viable and potentially efficient method for separating the enantiomers of this compound.

Finally, chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a modern and effective method for both analytical and preparative-scale separation of enantiomers. researchgate.net The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and thus their separation. This technique was instrumental in the analysis and confirmation of the absolute configuration of (2R,4R)-2,4-dimethylhexanoic acid from natural sources. libretexts.org

Natural Occurrence and Biosynthetic Pathways of 2,4 Dimethyloctanoic Acid

Isolation from Biological Sources (e.g., Marine Cyanobacteria, Lichens)

2,4-Dimethyloctanoic acid is typically not isolated as a free fatty acid from natural sources. Instead, it is found as a structural component of larger, more complex molecules. These parent molecules are most notably produced by lichens and certain bacteria, including marine cyanobacteria.

Lichens: Lichens, which are symbiotic organisms of fungi and algae or cyanobacteria, produce a vast array of unique secondary metabolites. frontiersin.org One significant example is the isolation of stereocalpin A, a cyclic depsipeptide, from the Antarctic lichen Stereocaulon alpinum. mdpi.com The structure of this complex molecule contains a 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid moiety, a direct derivative of this compound. mdpi.com Compounds like usnic acid are also well-known lichen products, highlighting the diverse chemical synthesis capabilities of these organisms. nih.govresearchgate.net

Marine Cyanobacteria: Marine cyanobacteria are recognized as prolific producers of bioactive natural products, including lipopeptides and depsipeptides. escholarship.orgnih.govnih.gov While many of these complex structures incorporate various branched-chain fatty acids, the specific this compound unit is less commonly reported compared to other BCFAs. The isolation of numerous peptides from genera such as Lyngbya, Moorea, and Oscillatoria demonstrates their capacity to generate structurally diverse fatty acid side chains. mdpi.com

Role as a Constituent in Complex Natural Products (e.g., Lipopeptides, Depsipeptides, Macrolactones)

Depsipeptides: Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds. nih.gov The most prominent example containing a derivative of this compound is stereocalpin A. This cyclic depsipeptide from the lichen Stereocaulon alpinum incorporates a 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid unit, which is integral to its unique cage-like structure and cytotoxic properties. mdpi.com Other depsipeptides, such as the bouillomides from the marine cyanobacterium Lyngbya bouillonii, also feature branched fatty acid tails, though with different branching patterns. nih.gov

The table below details a significant natural product containing a derivative of the this compound moiety.

| Natural Product | Parent Compound Class | Biological Source | Incorporated Fatty Acid Moiety |

| Stereocalpin A | Cyclic Depsipeptide | Stereocaulon alpinum (Lichen) | 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid mdpi.com |

Proposed Biosynthetic Mechanisms of Branched Fatty Acid Incorporation

The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is a well-studied process that diverges from the typical straight-chain fatty acid synthesis. frontiersin.org The formation of a multi-branched structure like this compound likely involves a hybrid of fatty acid synthase (FAS) and polyketide synthase (PKS) mechanisms.

The general biosynthesis of BCFAs proceeds as follows:

Primer Synthesis: The process is initiated with branched short-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govfrontiersin.org Key enzymes in this step include branched-chain amino acid transaminases and the branched-chain α-keto acid dehydrogenase (BCKD) complex, which convert the BCAAs into their corresponding acyl-CoA esters (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, isobutyryl-CoA). frontiersin.org

Initiation of Elongation: In many bacteria, the enzyme β-ketoacyl-ACP synthase III (FabH) shows a preference for these branched-chain acyl-CoA primers over acetyl-CoA, thereby committing the pathway to BCFA synthesis. frontiersin.orgoup.com

Elongation and Branching: For a simple iso- or anteiso-fatty acid, the initial primer is elongated by the standard Type II fatty acid synthase (FAS) pathway using malonyl-CoA as the extender unit. However, the 2,4-dimethyl branching pattern suggests a more complex mechanism, likely involving a modular polyketide synthase (PKS) or a hybrid FAS/PKS system. In such systems, a methyl group can be added at the C-2 position (α-carbon) via a methyltransferase (MT) domain, which uses S-adenosyl methionine (SAM) as the methyl donor, a common feature in polyketide biosynthesis. The methyl group at C-4 would originate from a propionyl-CoA-derived extender unit (malonyl-CoA substituted by methylmalonyl-CoA) or a branched primer.

Microbial Metabolism and Biotransformation of Related Branched-Chain Fatty Acids

Microorganisms are central to both the synthesis and degradation of branched-chain fatty acids. The metabolism of these compounds is often linked to amino acid fermentation and is a key process in various anaerobic environments.

Synthesis in Anaerobic Bacteria: Certain anaerobic bacteria, such as Bacteroides ruminicola and Megasphaera elsdenii found in the rumen, are known to produce significant quantities of BCFAs like isobutyric acid and isovaleric acid. nih.gov This production is directly linked to the degradation of branched-chain amino acids obtained from protein sources in their growth medium. nih.gov These BCFAs are crucial for the microbes themselves, as they are incorporated into membrane lipids to maintain fluidity. creative-proteomics.com

Catabolism and Biotransformation: The breakdown of BCFAs also occurs microbially. Catabolic enzymes, such as short- and branched-chain-specific acyl-CoA dehydrogenases, compete for the same acyl-CoA intermediates that are used as primers in fatty acid synthesis. frontiersin.org This creates a dynamic balance between the synthesis and degradation pathways. The microbial metabolism within environments like the rumen influences the profile of BCFAs that are ultimately absorbed by the host animal. mdpi.com

The following table summarizes microbial sources and their metabolic relationship with branched-chain fatty acids.

| Microbial Genus/Species | Environment | Metabolic Process | Key Substrates/Products |

| Bacteroides ruminicola | Rumen | BCFA Production | Branched-chain amino acids → Isobutyric acid, Isovaleric acid nih.gov |

| Megasphaera elsdenii | Rumen | BCFA Production | Branched-chain amino acids → Isobutyric acid, Isovaleric acid nih.gov |

| Bacillus subtilis | Soil/Gut | BCFA Biosynthesis | Branched-chain amino acids → Iso- and anteiso-fatty acids nih.gov |

| Micrococcus luteus | Soil/Human Skin | BCFA Biosynthesis & Catabolism | Leucine, Isoleucine, Valine → Branched-chain acyl-CoAs frontiersin.org |

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethyloctanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2,4-dimethyloctanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For this compound, the spectrum would exhibit several distinct signals corresponding to the protons at different positions along the carbon chain. The chemical shifts (δ) are influenced by the proximity to the electron-withdrawing carboxylic acid group and the alkyl branching.

The expected signals for this compound would include:

A triplet for the terminal methyl group (C8) protons.

A doublet for the methyl protons at C2.

A doublet for the methyl protons at C4.

Multiplets for the methine protons at C2 and C4.

A complex series of multiplets for the methylene (B1212753) (CH₂) protons along the chain.

A broad singlet for the acidic proton of the carboxyl group, which is often not observed or can be exchanged with D₂O.

The integration of these peaks would correspond to the number of protons in each unique environment. For instance, the integrated proton ratio would align with the structural formula of the molecule. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Position | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 1 | -COOH | 10.0 - 12.0 | broad singlet | 1H |

| 2 | -CH(CH₃)- | 2.4 - 2.6 | multiplet | 1H |

| 2-CH₃ | -CH(CH₃)- | 1.1 - 1.3 | doublet | 3H |

| 3 | -CH₂- | 1.4 - 1.7 | multiplet | 2H |

| 4 | -CH(CH₃)- | 1.2 - 1.5 | multiplet | 1H |

| 4-CH₃ | -CH(CH₃)- | 0.8 - 1.0 | doublet | 3H |

| 5, 6, 7 | -(CH₂)₃- | 1.1 - 1.4 | multiplet | 6H |

| 8 | -CH₃ | 0.8 - 0.9 | triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a map of the carbon skeleton. oregonstate.edu The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of a carboxylic acid. The carbonyl carbon (C1) is significantly downfield, typically appearing between 175-185 ppm. The carbons bearing the methyl groups (C2 and C4) and the other aliphatic carbons resonate at higher fields (further upfield). The chemical shifts for carbons closer to the electron-withdrawing carboxyl group appear at a lower field than those further away.

In studies of related natural products containing a 2,4-dimethylacyl moiety, the carbonyl carbon is often observed around δ 177 ppm. nih.gov The signals for the ten unique carbons in this compound can be assigned based on their chemical environment and by comparison with data from similar structures.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 178 - 182 |

| C2 (-CH) | 40 - 45 |

| C3 (-CH₂) | 38 - 42 |

| C4 (-CH) | 32 - 36 |

| C5 (-CH₂) | 30 - 34 |

| C6 (-CH₂) | 28 - 32 |

| C7 (-CH₂) | 22 - 26 |

| C8 (-CH₃) | 13 - 15 |

| C2-CH₃ | 15 - 20 |

| C4-CH₃ | 18 - 23 |

Two-Dimensional NMR Techniques (e.g., HSQC-TOCSY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. The Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) experiment is particularly powerful. blogspot.comnorthwestern.edu

The HSQC portion of the experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons. columbia.edu The TOCSY portion then reveals correlations between protons that are part of the same spin system, even if they are not directly coupled. blogspot.com

For this compound, an HSQC-TOCSY experiment would delineate the complete spin system of the aliphatic chain. nih.gov For example, starting from the well-resolved methine proton at C2, the TOCSY correlations would extend along the chain to H3, H4, and so on, confirming the connectivity. It would also clearly separate the spin system of the main chain from the signals of the two methyl groups at C2 and C4. This technique is invaluable for resolving signal overlap, which is common in the ¹H NMR spectra of aliphatic compounds. columbia.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula. acs.org For this compound (molecular formula C₁₀H₂₀O₂), the exact neutral mass is 172.14633 Da. nih.gov

In HRESIMS analysis, the compound can be detected as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or a deprotonated molecule [M-H]⁻, depending on the ionization mode. The high-resolution data confirms the molecular formula by matching the observed m/z value with the calculated value.

Table 3: Predicted HRESIMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.15361 |

| [M+Na]⁺ | C₁₀H₂₀O₂Na⁺ | 195.13555 |

| [M-H]⁻ | C₁₀H₁₉O₂⁻ | 171.13906 |

Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for identifying and quantifying volatile and semi-volatile compounds. ontosight.ai Because carboxylic acids have high polarity and low volatility, they often require chemical derivatization prior to GC-MS analysis to convert them into less polar and more volatile esters (e.g., methyl or silyl (B83357) esters). d-nb.info

Once derivatized, the this compound ester is injected into the GC, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough) and a characteristic pattern of fragment ions. This fragmentation pattern can be used to confirm the structure of the fatty acid. For example, analysis of derivatized octanoic acid isomers shows characteristic fragmentation that can help identify branching points in the carbon chain. researchgate.net

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the quantification and identification of this compound, particularly within complex biological samples. nih.govcreative-proteomics.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For branched-chain fatty acids, LC-MS/MS (tandem mass spectrometry) is often employed to enhance specificity and provide structural details. nih.gov

Detailed research findings indicate that the analysis of BCFAs often involves a derivatization step to improve chromatographic retention and ionization efficiency. nih.gov One established method involves the derivatization of fatty acids to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives, which can then be analyzed using UPLC-MS/MS in positive electrospray ionization (ESI) mode. nih.gov Quantification is typically achieved using multiple reaction-monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, with isotope-labeled internal standards used to ensure accuracy. nih.gov

Advanced fragmentation techniques within the mass spectrometer can provide even greater structural detail. A novel method utilizing radical-directed dissociation (RDD) induced by nitroxide radicals has been developed for the analysis of BCFAs. rsc.orgrsc.org In this approach, the fatty acid is derivatized, and upon collision-induced dissociation (CID) of its lithium adduct, a radical is generated that initiates fragmentation along the carbon chain. rsc.org This technique produces characteristic fragmentation patterns that allow for the unambiguous determination of methyl branch locations, a critical challenge in lipid analysis. rsc.orgrsc.org

Table 1: Typical Parameters for LC-MS/MS Analysis of Branched-Chain Fatty Acids

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC/UPLC) nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode after derivatization nih.gov |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification nih.gov |

| Derivatization | Often required to enhance ionization. E.g., formation of trimethyl-amino-ethyl (TMAE) esters. nih.gov |

| Internal Standards | Deuterated analogues of the fatty acids for accurate quantification. nih.gov |

| Application | Quantification in biological matrices like plasma or serum; structural elucidation of branching points. nih.govrsc.org |

Chromatographic Separation Methods for Isomers and Related Compounds

The presence of two chiral centers at positions 2 and 4 in this compound results in the existence of four possible stereoisomers. Furthermore, positional isomers (e.g., 2,5-dimethyloctanoic acid, 3,7-dimethyloctanoic acid) present additional separation challenges. High-performance and ultra-high-performance liquid chromatography are essential tools for resolving these complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of isomers. For a chiral molecule like this compound, chiral HPLC is the primary approach for resolving its enantiomers and diastereomers. Two main strategies are employed: direct and indirect separation. chiralpedia.com

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. csfarmacie.cz The separation is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. scas.co.jp CSPs based on polysaccharides, Pirkle-type phases (e.g., with a 3,5-dinitrobenzoyl group), and anion-exchangers have shown remarkable performance in resolving a wide variety of acidic compounds. scas.co.jpchiraltech.com For carboxylic acids, anion-exchanger CSPs like CHIRALPAK QN-AX and QD-AX are particularly effective. chiraltech.com

Indirect Separation: This approach involves the derivatization of the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column, such as a silica (B1680970) gel or C18 column. chiralpedia.commdpi.com

Table 2: General HPLC Parameters for Chiral and Isomeric Separation of Carboxylic Acids

| Parameter | Direct Chiral Separation | Indirect Separation (of Diastereomers) |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., SUMICHIRAL OA-2500, CHIRALPAK QN-AX) scas.co.jpchiraltech.com | Standard Achiral Phase (e.g., Silica Gel, C18) mdpi.com |

| Mobile Phase | Normal Phase: Hexane/1,2-Dichloroethane/Ethanol scas.co.jp or Polar Organic: Methanol with acidic/salt additives chiraltech.com | Normal or Reversed-Phase depending on the derivative |

| Detection | UV/Vis (often after derivatization for better chromophore) or Mass Spectrometry | UV/Vis or Mass Spectrometry |

| Principle | Formation of transient diastereomeric complexes with the CSP. scas.co.jp | Separation of stable diastereomeric derivatives formed pre-column. chiralpedia.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically increased separation efficiency, higher resolution, and significantly faster analysis times. researchgate.net These characteristics make UHPLC exceptionally well-suited for the challenging separation of fatty acid isomers.

A systematic study on the profiling of branched-chain fatty acids demonstrated the power of UHPLC for separating isomers without derivatization. nih.gov The research evaluated several UHPLC columns and found that an Acquity UPLC CSH C18 reversed-phase column provided excellent selectivity for constitutional isomers of BCFAs with varying chain lengths and branching positions (e.g., 2-Me, 4-Me). nih.gov For certain isomer types, particularly those with short to medium chains, a chiral column (Chiralpak IG-U) showed superior performance. nih.gov

The coupling of UHPLC with high-resolution mass spectrometry (UHPLC-MS/MS) enables untargeted, isomer-selective profiling of BCFAs. nih.gov This combination allows for the confident identification and differentiation of isomers based on both their chromatographic retention time and their mass-to-charge ratio, providing a powerful tool for lipidomics and metabolomics research. nih.govmdpi.com

Table 3: UHPLC Column and Method Parameters for Isomer-Selective BCFA Analysis

| Parameter | Description |

|---|---|

| Column for Constitutional Isomers | Acquity UPLC CSH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) nih.govmdpi.com |

| Column for Specific Isomers | Chiralpak IG-U nih.gov |

| Mobile Phase (Reversed-Phase) | A: Water with 50 mM ammonium (B1175870) formate (B1220265) and 0.25% formic acid; B: Acetonitrile with 0.05% formic acid mdpi.com |

| Elution Mode | Gradient elution nih.govmdpi.com |

| Detection | ESI-MS/MS (e.g., Quadrupole-Time-of-Flight with SWATH acquisition) nih.gov |

| Advantages | High resolution, speed, and sensitivity; allows for isomer-selective profiling without derivatization. nih.govresearchgate.net |

Chemical Reactivity and Functional Group Transformations of 2,4 Dimethyloctanoic Acid

Esterification and Amidation Reactions

Carboxylic acids like 2,4-dimethyloctanoic acid readily undergo esterification and amidation, two fundamental transformations for this class of compounds. ontosight.aivvc.edu

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. vvc.edu This process is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. pressbooks.pub The reaction is reversible, and to achieve high yields, it is often necessary to use an excess of one reactant or remove water as it forms. pressbooks.pub

Amidation involves the reaction of a carboxylic acid with ammonia (B1221849) or a primary or secondary amine to form an amide. vvc.edu Direct reaction requires high temperatures, and often the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, to allow the reaction to proceed under milder conditions. The use of catalysts like particulate titanium dioxide has been shown to facilitate the amidation of organic carboxylic acids, suppressing the formation of nitrile impurities and shortening reaction times. google.com

The table below summarizes typical conditions for these reactions.

| Reaction | Reactants | Catalyst/Conditions | Product |

| Esterification | This compound, Alcohol (e.g., Methanol) | Strong acid (e.g., H₂SO₄), Heat | Methyl 2,4-dimethyloctanoate |

| Amidation | This compound, Amine (e.g., Methylamine) | Heat or conversion to acyl chloride first | N-Methyl-2,4-dimethyloctanamide |

Reduction and Oxidation Reactions

The carboxyl group of this compound can be reduced, and its alkyl chain can be oxidized, particularly in biological systems.

Reduction Reactions The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, followed by an acidic workup.

Oxidation Reactions While the carboxylic acid group is already in a high oxidation state, the alkyl chain can undergo oxidation. Studies on the closely related compound, 2,2-dimethyloctanoic acid, show that in biological systems, it undergoes ω-oxidation (oxidation at the terminal methyl group) and (ω-1)-oxidation (oxidation at the penultimate carbon). umich.edu This metabolic process, observed in rats, leads to the formation of hydroxylated and keto derivatives, such as 2,2-dimethyl-7-hydroxyoctanoic acid and 2,2-dimethyl-7-ketooctanoic acid, as well as dicarboxylic acids like 2,2-dimethyladipic acid. umich.edu This suggests that the branched structure of this compound would similarly direct its metabolic oxidation towards the terminal end of the molecule.

| Reaction Type | Reagent/System | Key Transformation | Resulting Product Type |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | -COOH → -CH₂OH | 2,4-Dimethyloctan-1-ol |

| Biological Oxidation | Rat liver enzymes | ω- and (ω-1)-oxidation | Hydroxylated and keto derivatives |

Derivatization for Analytical and Synthetic Applications

To facilitate analysis, particularly by gas chromatography-mass spectrometry (GC-MS), or for use in further synthesis, this compound can be converted into various derivatives. d-nb.info Common methods include silylation and alkylation. d-nb.info

Silylation is a widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. researchgate.netnih.gov Silyl derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. researchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govdiva-portal.orgasm.org The reaction is typically performed by heating the analyte with an excess of the silylating agent in a suitable solvent. diva-portal.orgasm.org

Alkylation is another derivatization method that converts the carboxylic acid into an ester. d-nb.info This is distinct from the preparative esterification described earlier and is often optimized for analytical scale. For instance, 4-t-butylbenzyl esters can be prepared by reacting the carboxylic acid with 4-t-butylbenzyl bromide under microwave irradiation, a method that shows good sensitivity and reproducibility for analyzing carboxylic acids in water samples. d-nb.info Other alkylation approaches include reactions with methyl iodide or diazomethane. d-nb.info These derivatizations also enhance volatility for GC-MS analysis. d-nb.info

| Derivatization | Reagent | Purpose | Product |

| Silylation | BSTFA or MSTFA | Increase volatility for GC-MS | This compound, trimethylsilyl ester |

| Alkylation | 4-t-Butylbenzyl bromide | Increase volatility for GC-MS | This compound, 4-t-butylbenzyl ester |

Investigation of Aqueous Solution Structures and Tautomerism (based on related diketo acids)

While this compound, as a simple monocarboxylic acid, does not exhibit tautomerism, the study of structurally related dicarbonyl compounds, specifically 2,4-diketo acids, provides insight into complex solution-state equilibria. rsc.org

Research on 2,4-diketo acids with alkyl side chains shows they exist in aqueous solution as an equilibrium mixture of three main forms: the 2,4-diketo form, the 2-enol-4-keto form, and a 2-hydrate-4-keto form. rsc.orgresearchgate.net This keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds. encyclopedia.pubmdpi.com The ratio of these structures is highly dependent on the pH of the solution. rsc.orgresearchgate.net For example, at a neutral pH of 7.5, the approximate ratio of diketo, enol, and hydrate (B1144303) forms can be 4:5:1. rsc.org At low pH, the hydrated form tends to predominate, while at high pH, the deprotonated 2-enolate carboxylate becomes the dominant species. rsc.orgresearchgate.net The interconversion rates and equilibrium constants are also influenced by pH. rsc.org This complex behavior is crucial for understanding the substrate specificity of enzymes that act on these molecules, such as C-C bond hydrolases. rsc.orgresearchgate.net

Therefore, while this compound itself has a stable structure in solution, the principles of tautomerism and pH-dependent structural equilibria are critical considerations for related compounds containing multiple carbonyl functionalities. rsc.org

Role of 2,4 Dimethyloctanoic Acid in Structure Activity Relationship Sar Studies of Natural Products

Contribution to Biological Activity of Constituent Lipopeptides and Depsipeptides

Several cytotoxic and immunosuppressive natural products owe their potent activity to the presence of a 2,4-dimethyloctanoic acid unit. For instance, a series of linear lipopeptides known as microcolins E–M, isolated from the marine cyanobacterium Moorea producens, all contain a (2S,4S)-2,4-dimethyloctanoic acid moiety and exhibit significant cytotoxic activity against lung carcinoma cells. mdpi.com Similarly, microcolin B, a potent immunosuppressive agent isolated from the blue-green alga Lyngbya majuscula, features a (2R,4R)-2,4-dimethyloctanoic acid fragment which is integral to its function. researchgate.netresearchgate.net

In other cases, closely related derivatives of this compound are found. Stereocalpin A, a cyclic depsipeptide from the Antarctic lichen Stereocaulon alpinum, contains the unprecedented 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid. researchgate.net This modified fatty acid contributes to the moderate cytotoxicity of stereocalpin A against several human tumor cell lines. researchgate.net The presence of additional functional groups, such as hydroxyls or ketones, on the fatty acid chain can introduce new interaction points with the biological target or alter the molecule's solubility and membrane permeability.

The table below summarizes examples of natural products containing this compound or its derivatives and their associated biological activities.

| Natural Product | Fatty Acid Moiety | Source Organism | Biological Activity |

| Microcolins E–M | (2S,4S)-2,4-Dimethyloctanoic acid | Moorea producens (cyanobacterium) | Cytotoxic against lung carcinoma mdpi.com |

| Microcolin B | (2R,4R)-2,4-Dimethyloctanoic acid | Lyngbya majuscula (cyanobacterium) | Potent immunosuppressant researchgate.netresearchgate.net |

| Stereocalpin A | 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid | Stereocaulon alpinum (lichen) | Moderate cytotoxicity against human tumor cell lines researchgate.net |

| Carmabin A | 2,4-Dimethyldec-9-ynoic acid | Lyngbya majuscula (cyanobacterium) | Cytotoxic mdpi.com |

Analog Synthesis for SAR Probing

To elucidate the precise role of the this compound unit, researchers synthesize analogs of the parent natural products with modifications in the fatty acid chain. These SAR studies are fundamental to understanding the molecular basis of bioactivity and for designing new therapeutic agents with improved potency or selectivity. nih.gov

The synthesis of analogs of the microcolin family has provided valuable insights. In one study, 26 analogs of majusculamide D, a lipopentapeptide structurally related to the microcolins, were synthesized with modifications at various sites, including the fatty acid moiety. This work established a preliminary SAR, highlighting the sensitivity of the compound's potent anticancer activity to structural changes in the lipid tail. researchgate.net In another study focused on microcolin A, the amino-terminus where the fatty acid is attached was modified to include a biotinylated linker for use as a biological probe. nih.gov The resulting analog retained some biological activity, confirming that while the fatty acid itself is crucial, modifications at its point of attachment can be tolerated to some extent, enabling the creation of useful tool compounds. nih.gov

Further evidence for the importance of the fatty acid structure comes from studies on antillatoxin, a potent ichthyotoxin. Synthetic stereoisomers of its lipophilic fragment, which is structurally distinct but functionally analogous to this compound, were prepared. mdpi.com The biological evaluation of these analogs revealed that the natural stereoisomer of the cyclic depsipeptide was significantly more active than the synthetic versions. For example, synthetic stereoisomers of antillatoxin A were 20–55 times less active than the natural compound, demonstrating that the specific stereochemistry and structure of the lipid tail are critical for its potent sodium channel-activating properties. mdpi.com

These studies collectively demonstrate that the this compound moiety is not merely a passive lipophilic anchor. Its specific length, branching pattern, and stereochemistry are finely tuned to maximize the biological activity of the lipopeptide or depsipeptide it is part of.

The following table details examples of SAR studies involving modifications to the fatty acid portion of bioactive peptides.

| Parent Compound | Modification to Fatty Acid Moiety | Effect on Biological Activity |

| Majusculamide D | Synthesis of various analogs with modified fatty acid chains. | Provided preliminary structure-activity relationship data for anticancer activity. researchgate.net |

| Microcolin A | Attachment of a biotinylated polyethylene (B3416737) glycol linker to the amino-terminus. | The affinity reagent retained limited biological activity, indicating the fatty acid region is critical. nih.gov |

| Antillatoxin A | Synthesis of stereoisomers of the lipophilic fragment. | Synthetic stereoisomers were 20–55 times less active than the natural compound, highlighting the importance of the lipid's stereochemistry. mdpi.com |

Computational and Theoretical Studies of 2,4 Dimethyloctanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,4-dimethyloctanoic acid allows for the visualization and analysis of its possible three-dimensional arrangements. The presence of two chiral centers at positions 2 and 4 gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Each of these diastereomers will have a unique spatial arrangement of its atoms, influencing its physical properties and biological interactions.

The conformational landscape of this compound is primarily governed by the rotation around its single carbon-carbon bonds. The long alkyl chain provides significant flexibility, but the methyl groups at the C2 and C4 positions introduce steric hindrance that restricts this freedom of movement. Conformational analysis aims to identify the most stable, low-energy conformations.

Key Conformational Considerations:

Torsional Strain: Rotation around the C-C bonds leads to different spatial arrangements of the substituents. Staggered conformations, where the substituents are as far apart as possible, are generally more stable than eclipsed conformations, where they are aligned.

Steric Hindrance: The methyl groups at positions 2 and 4 create steric bulk, and conformations that minimize the repulsion between these groups and other parts of the molecule will be favored. For instance, gauche interactions between the methyl groups and the alkyl chain will be less favorable than anti-periplanar arrangements.

Intramolecular Hydrogen Bonding: The carboxylic acid group can form an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen. This interaction can influence the orientation of the carboxyl group relative to the rest of the molecule.

Illustrative Rotational Isomers (Rotamers) around the C2-C3 Bond:

| Dihedral Angle (H-C2-C3-C4) | Conformation | Relative Energy (Hypothetical) |

| 60° | Gauche | Higher |

| 180° | Anti | Lower |

| 300° (-60°) | Gauche | Higher |

This table represents a simplified, hypothetical energy profile for rotation around a single bond, illustrating the preference for the anti-conformation due to reduced steric hindrance.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure of molecules like this compound. researchgate.netarxiv.org These calculations can determine a wide range of electronic properties that are fundamental to the molecule's reactivity and intermolecular interactions.

Key Electronic Properties from Quantum Chemical Calculations:

Charge Distribution: These calculations can map the electron density across the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid group are expected to have the highest negative partial charges, making them sites for electrophilic attack and hydrogen bonding.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are attractive to positive or negative charges. This is particularly useful for understanding non-covalent interactions with other molecules, such as receptor binding.

While specific DFT studies on this compound are not prevalent, data for other carboxylic acids show that the electronic properties are significantly influenced by the molecular conformation. Therefore, accurate quantum chemical calculations would need to consider the ensemble of low-energy conformations identified through molecular modeling.

Computed Properties for this compound (from PubChem): nih.gov

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 172.146329876 Da |

| Monoisotopic Mass | 172.146329876 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 12 |

Environmental Fate and Degradation Studies of Branched Chain Fatty Acids

Hydrolysis Pathways

2,4-Dimethyloctanoic acid, as a carboxylic acid, is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carboxylate group is not susceptible to hydrolysis in aqueous environments. However, esters of this compound, if present in the environment, could undergo hydrolysis to yield the parent acid and the corresponding alcohol. This reaction can be catalyzed by both acids and bases. vvc.edu

Under acidic conditions, the hydrolysis of an ester is a reversible reaction. vvc.edu In contrast, base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. vvc.edu The rate of hydrolysis is influenced by temperature and pH.

While specific hydrolysis data for this compound is not available, the principles of ester hydrolysis are well-established. For instance, the hydrolysis of ester derivatives is a known transformation pathway for some environmental contaminants. juniperpublishers.com

Biodegradation Processes

Biodegradation is a primary mechanism for the environmental degradation of branched-chain fatty acids (BCFAs). The structure of the BCFAs significantly influences their biodegradability.

In contrast, BCFAs with a quaternary carbon atom have been found to be resistant to anaerobic degradation by the studied consortia. nih.govresearchgate.net

Aerobic biodegradation of BCFAs is also a significant environmental fate process. Various bacteria are capable of utilizing BCFAs as a carbon source. The metabolism of these compounds often involves initial oxidation steps to form intermediates that can enter central metabolic pathways. For example, the biodegradation of phytane, a highly branched alkane, leads to the formation of various isoprenoid acids which are then further metabolized. oup.comoup.com

The table below summarizes the biodegradability of different types of branched fatty acids based on available research.

| Branched Fatty Acid Type | Degradability | Influencing Factors | Reference |

| Tertiary Carbon BCFAs | Degradable | Branching position can interfere with β-oxidation. | nih.govnih.govresearchgate.net |

| Quaternary Carbon BCFAs | Persistent | Steric hindrance prevents enzymatic degradation. | nih.govresearchgate.net |

Future Research Directions

Development of Novel Stereoselective Synthetic Routes

The presence of two chiral centers in 2,4-dimethyloctanoic acid means it can exist as four distinct stereoisomers. The synthesis of these isomers, particularly in an enantiomerically pure form, is a significant challenge. While the stereoisomers have been synthesized in the context of natural product total synthesis, such as for microcolin A nih.gov, the development of more efficient, scalable, and versatile stereoselective routes remains a key research goal.

Future efforts in this area are likely to concentrate on several promising strategies:

Asymmetric Catalysis : The use of transition metal catalysts with chiral ligands to control the stereochemical outcome of key bond-forming reactions is a powerful approach. Research into novel nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions for creating α-chiral carboxylic acids offers a potential template for such syntheses. researchgate.net Similarly, developing copper(I)-catalyzed asymmetric alkylations could provide direct access to the chiral centers. researchgate.net

Enzymatic and Biocatalytic Methods : The high stereoselectivity of enzymes offers a green and efficient alternative to traditional chemical synthesis. Lipases have been successfully used for the kinetic resolution of racemic acids and alcohols, a technique that could be adapted for the precursors of this compound. jst.go.jpmdpi.com The use of immobilized microbial cells for asymmetric reductions also presents a viable path to obtaining specific stereoisomers. jst.go.jp

Substrate-Controlled Diastereoselective Reactions : Building upon existing chiral centers within a molecule to direct the formation of new ones is a classic strategy. Future work could explore tandem asymmetric conjugate additions followed by methylation to install the required 1,3-dimethyl pattern with high stereocontrol. researchgate.net

Progress in these areas will not only facilitate the study of this compound itself but also contribute to the broader field of asymmetric synthesis.

Exploration of Undiscovered Natural Occurrences and Biological Roles

To date, this compound has been identified as a component of marine-derived natural products nih.gov. However, the vast biodiversity of microorganisms, particularly bacteria and fungi from unique environments, remains largely untapped. Future research should focus on comprehensive screening of extracts from novel microbial sources to identify new producers of this compound and related branched-chain fatty acids (BCFAs). Related compounds like 2,4-dimethyldecanoic acid and (2S,4S)-2,4-dimethylheptanoic acid have been found in bacterial lipopeptides, suggesting a wider distribution of such structures in nature. mdpi.com

The biological functions of BCFAs are diverse, playing roles in maintaining membrane fluidity and acting as signaling molecules. researchgate.netfrontiersin.org However, the specific biological activities of this compound are not well understood. Future investigations should aim to:

Elucidate its role in producer organisms : Determine why organisms synthesize this specific fatty acid. Is it for membrane adaptation to specific environmental pressures, or does it serve as a precursor to signaling molecules or secondary metabolites with defensive or communicative functions?

Advances in Analytical Characterization of Stereoisomers

A significant bottleneck in studying stereoisomers is the difficulty in separating and identifying them. The four stereoisomers of this compound possess identical mass and similar physicochemical properties, making their resolution a formidable analytical challenge. Future research must focus on advancing analytical methodologies.

Key areas for development include:

Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary tool for separating enantiomers. aocs.org Future work will involve the development of new CSPs with greater selectivity for branched-chain fatty acids. nih.govbohrium.com The systematic investigation of chiral resolution for a high number of triacylglycerol enantiomers provides a model for how to approach the complex separation of fatty acid isomers. acs.org Gas chromatography (GC) of diastereomeric derivatives, such as (-)-menthyl esters, has also proven effective for resolving isoprenoid acids and could be further optimized for this compound. oup.com

Multidimensional Chromatography : Comprehensive two-dimensional liquid chromatography (2D-LC) offers vastly increased peak capacity and resolving power. nih.gov Hyphenating a chiral column in the first dimension with a reversed-phase column in the second can effectively separate complex mixtures of lipid isomers. nih.gov

Mass Spectrometry (MS) Techniques : Coupling advanced chromatography with high-resolution mass spectrometry is essential. While MS cannot typically distinguish enantiomers, its use in conjunction with chromatographic separation allows for confident identification and quantification. Techniques like data-independent acquisition can help differentiate positional isomers through characteristic fragmentation patterns. nih.gov

Derivatization Strategies : Chemical derivatization of the carboxylic acid group with a chiral reagent can create diastereomers that are more easily separated on standard, non-chiral columns. Recent work on derivatization with (S)-α-methylbenzylamine (PGME) and (S)-α-phenylethylamine (PAME) has shown promise for enhancing the chromatographic resolution of hydroxy fatty acid stereoisomers and could be adapted for branched-chain acids. acs.org

The following table summarizes promising analytical techniques for future development:

| Technique | Principle | Potential Advantage for this compound |

| Chiral HPLC | Utilizes a stationary phase containing a single enantiomer of a chiral compound to differentially retain enantiomers. | Direct separation of the four stereoisomers without derivatization. |

| Chiral GC | Involves forming diastereomeric derivatives (e.g., with a chiral alcohol) that can be separated on a standard GC column. | High resolution and sensitivity typical of gas chromatography. |

| 2D-LC (Chiral x RP) | Combines two independent separation mechanisms (chirality and hydrophobicity) in a single analysis. | Superior resolution for complex samples containing multiple isomers and related compounds. nih.gov |

| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry for separation and structural elucidation. | Provides molecular weight and fragmentation data for confident identification of separated isomers. nih.gov |

| Chemical Derivatization | Converts enantiomers into diastereomers with different physical properties, facilitating separation. | Enables separation on less expensive, non-chiral columns and can improve detection sensitivity. acs.org |

Elucidation of Complete Biosynthetic Pathways

The general framework for the biosynthesis of branched-chain fatty acids in bacteria is understood to originate from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. researchgate.netfrontiersin.org These amino acids provide the primer units (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA) for the fatty acid synthase (FAS) system. wikipedia.org The methyl branches are typically introduced via the use of these primers or by the incorporation of methylmalonyl-CoA as an extender unit during chain elongation.

For this compound, the biosynthesis likely involves a combination of these mechanisms. However, the specific enzymes—the complete set of acyl-CoA carboxylases, synthases, reductases, dehydratases, and transferases—and the precise sequence of events that lead to the 2,4-dimethyl substitution pattern are yet to be fully elucidated.

Future research should aim to:

Identify the Gene Cluster : Using genomic data from a known producer organism, identify the polyketide synthase (PKS) or fatty acid synthase (FAS) gene cluster responsible for its synthesis.

Characterize Key Enzymes : Inactivate or heterologously express candidate genes from the cluster to determine the function of individual enzymes. This includes identifying the specific acyltransferase (AT) domains that select for methylmalonyl-CoA over malonyl-CoA at specific elongation steps.

Investigate Regulatory Mechanisms : Uncover how the expression of the biosynthetic gene cluster is controlled, which could be linked to environmental cues or the developmental stage of the organism.

Understanding the complete pathway would not only be a significant scientific achievement but could also enable the bioengineering of microorganisms for the sustainable production of this and other valuable chiral molecules.

Expanding Applications as Chiral Building Blocks in Complex Molecule Synthesis

Chiral molecules sourced from nature, often referred to as the "chiral pool," are invaluable starting materials for the synthesis of complex molecules like pharmaceuticals and agrochemicals. rsc.orgdiva-portal.org With its two defined stereocenters, this compound is an ideal chiral building block, or synthon. jst.go.jpresearchgate.net Its utility has already been demonstrated in the synthesis of the potent marine natural product microcolin A. nih.gov

The future in this area lies in expanding its application. Research efforts could be directed toward:

Synthesis of Natural Product Analogs : Modifying the original structure of natural products that contain the 2,4-dimethyloctanoyl moiety to create analogs with improved biological activity or pharmacokinetic properties.

Incorporation into Novel Scaffolds : Using the stereodefined backbone of this compound as a scaffold to construct entirely new classes of molecules. The chirality inherent in the building block can be used to induce asymmetry in subsequent reactions, leading to the creation of complex, multi-stereocenter products.

Development of Synthetic Methodologies : Devising new chemical reactions that allow for the selective functionalization of the this compound core at different positions (e.g., the carboxylic acid, the alkyl chain) without disturbing the existing stereocenters.

The availability of all four stereoisomers through robust synthetic routes derpharmachemica.com will be critical to fully realizing the potential of this compound as a versatile chiral synthon in modern organic synthesis. jst.go.jpdiva-portal.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for producing high-purity 2,4-Dimethyloctanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of branched-chain fatty acids like this compound typically involves alkylation or keto-acid reduction. For example, 2,2-Dimethyloctanoic acid has been synthesized via alkylation of triethylcarbinyl isobutyrate with brominated ketones, followed by hydrolysis and reduction using NaBH₄ . For the 2,4 isomer, analogous methods may employ regioselective alkylation agents (e.g., 6-bromo-α-hexanone derivatives) and optimized solvent systems (e.g., chloroform-methanol-water mixtures) to control branching positions. Reaction temperature (e.g., 135–140°C under reduced pressure) and catalyst selection are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key indicators of purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are primary tools. NMR can confirm methyl branching at C2 and C4 via δ<sup>13</sup>C chemical shifts (e.g., ~20–25 ppm for methyl groups). GC-MS with chiral columns (e.g., hydrophobic kieselguhr treated with dichlorodimethylsilane) resolves isomers and detects impurities . Purity is assessed via retention times in chloroform-rich solvent systems (column chromatography) and consistency in elemental analysis (e.g., C: 64.48%, H: 9.74% for C₁₀H₂₀O₂) .

Advanced Research Questions

Q. How can in vivo metabolic studies of this compound be designed to account for isomer-specific biochemical pathways, based on prior studies of structurally similar compounds?

- Methodological Answer : Studies on 2,2-Dimethyloctanoic acid in rats show ~45% urinary excretion within 24 hours, with metabolites requiring acid hydrolysis (1 hr reflux in H₂SO₄) to release conjugated forms like glucuronides . For the 2,4 isomer, isotope-labeled tracer techniques (e.g., <sup>14</sup>C) combined with ether extraction and paper chromatography (n-butanol-water-diethylamine systems) can track β-oxidation pathways. Tissue-specific metabolism (e.g., liver vs. adipose) should be analyzed via LC-MS/MS to differentiate isomer degradation rates .

Q. What statistical approaches are recommended for analyzing experimental data on this compound to ensure reproducibility and address variability in biological systems?

- Methodological Answer : Multivariate analysis (e.g., ANOVA) and Dunnett’s test are suitable for comparing treatment effects against controls in metabolic studies . For batch-to-batch variability in synthesis, Grubbs’ test identifies outliers in boiling point (e.g., 135–136°C at 0.5 mm Hg) or elemental composition data. Reporting both raw and creatinine-adjusted urinary concentrations minimizes matrix effects in biomonitoring .

Q. What strategies should be employed to validate conflicting reports on the physicochemical properties of this compound across different literature sources?

- Methodological Answer : Cross-validate data using multiple techniques:

- Boiling Point : Compare experimental values (e.g., 135°C at 0.8 mm Hg for keto-acid precursors) with CRC Handbook reference data for homologs .

- Solubility : Use phase-separation chromatography (chloroform/methanol/water) to confirm partitioning behavior .

- Structural Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 3 months) with GC-MS monitoring to detect decomposition byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.